2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylsulfonyl group and a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the phenylsulfonyl group and the butanamide side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the tetrahydroisoquinoline moiety can produce dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the tetrahydroisoquinoline moiety can modulate receptor activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-phenylbutanamide: Similar structure but lacks the phenylsulfonyl group.
N-ethylbutyramide: Simpler structure with only the butanamide moiety.
2-ethyl-N-(2-phenylethyl)butanamide: Similar structure but with a different substituent on the nitrogen atom.
Uniqueness
2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is unique due to the presence of both the phenylsulfonyl group and the tetrahydroisoquinoline moiety. This combination of functional groups provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-16(4-2)21(24)22-19-11-10-17-12-13-23(15-18(17)14-19)27(25,26)20-8-6-5-7-9-20/h5-11,14,16H,3-4,12-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNEIJTZVPTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.